TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE
Overview
Description
TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE: is an organosilicon compound with the molecular formula C11H20O2Si. It is characterized by the presence of a furan ring, a tert-butyl group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE typically involves the reaction of furan-3-ylmethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-ylmethoxy derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-ylmethoxy ketones or aldehydes, while reduction can produce furan-3-ylmethoxy alcohols.
Scientific Research Applications
TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic systems, while the tert-butyl and dimethylsilane groups can influence the compound’s steric and electronic properties. These interactions can modulate the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
TERT-BUTYL(FURAN-3-YLMETHOXY)DIMETHYLSILANE can be compared with other similar compounds, such as:
TERT-BUTYL(FURAN-2-YLMETHOXY)DIMETHYLSILANE: This compound has a furan ring substituted at the 2-position instead of the 3-position, which can affect its reactivity and applications.
TERT-BUTYL(THIOPHEN-3-YLMETHOXY)DIMETHYLSILANE: This compound contains a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
TERT-BUTYL(PYRROL-3-YLMETHOXY)DIMETHYLSILANE: This compound has a pyrrole ring, which can influence its electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
tert-butyl-(furan-3-ylmethoxy)-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-9-10-6-7-12-8-10/h6-8H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLODBQIKOKJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=COC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472175 | |
Record name | Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89861-06-3 | |
Record name | Silane, (1,1-dimethylethyl)(3-furanylmethoxy)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.